Fasnall

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

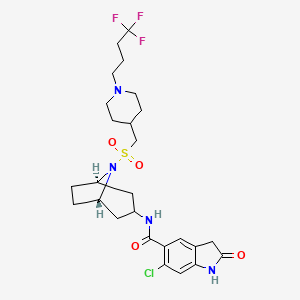

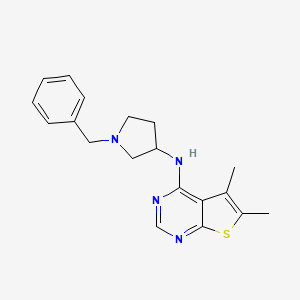

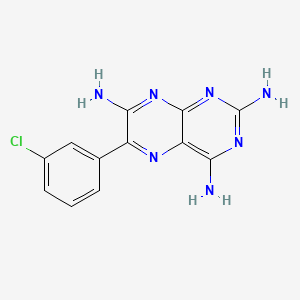

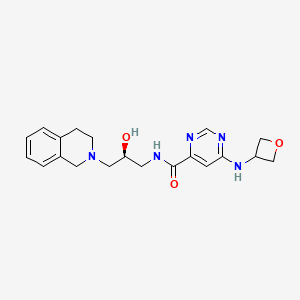

Fasnall is a thiophenopyrimidine compound known for its selective inhibition of fatty acid synthase (FASN). Fatty acid synthase is a key enzyme involved in the de novo biosynthesis of fatty acids, which is crucial for the growth and proliferation of cancer cells. This compound has shown potent anti-tumor activity, particularly in models of breast cancer .

科学的研究の応用

Fasnall has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chemical probe to study the role of fatty acid synthase in lipid metabolism and cancer biology.

Biology: It is employed in biological studies to investigate the effects of fatty acid synthase inhibition on cell growth and proliferation.

Medicine: this compound has shown potential as a therapeutic agent in the treatment of various cancers, particularly those that are dependent on de novo fatty acid synthesis.

Industry: this compound is used in the development of new anti-cancer drugs and as a tool for screening other fatty acid synthase inhibitors

作用機序

Target of Action

Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .

Mode of Action

this compound selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . This compound also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .

Biochemical Pathways

this compound’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .

Pharmacokinetics

It is known that this compound is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.

Result of Action

this compound has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .

生化学分析

Biochemical Properties

Fasnall interacts with FASN, inhibiting its activity . This interaction leads to significant changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids . It also increases exogenous palmitate uptake, which is deviated more into neutral lipid formation rather than phospholipids .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. It induces the formation of atypical Stress Granules, characterized by high internal mobility and rapid turnover . These Stress Granules are thought to serve as signaling hubs during stress conditions, regulating apoptosis, production of reactive oxygen species, nucleocytoplasmic transport, kinase signaling, and other vital cellular functions .

Molecular Mechanism

This compound mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites . This mechanism of action is independent of fatty acid synthase inhibition .

Temporal Effects in Laboratory Settings

This compound has been observed to induce the formation of atypical Stress Granules that are transient in nature . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

This compound has been shown to impair tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It does not reproduce neurological side effects in mice reported for other Complex I inhibitors .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway, where it inhibits the activity of FASN . This leads to an accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations .

Subcellular Localization

This compound has been shown to induce the formation of Stress Granules , which are membraneless ribonucleoprotein compartments that form transiently during stress in most cell types . Fasn, the target of this compound, is not a part of these Stress Granules .

準備方法

Synthetic Routes and Reaction Conditions: Fasnall is synthesized through a series of chemical reactions involving thiophenopyrimidine derivatives. The synthetic route typically involves the formation of the thiophenopyrimidine core, followed by functionalization at specific positions to enhance its inhibitory activity against fatty acid synthase .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

化学反応の分析

Types of Reactions: Fasnall undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing its selectivity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of inhibitory activity against fatty acid synthase .

類似化合物との比較

- GSK2194069

- TVB-2640

- TVB-3166

- C75

- Cerulenin

- Orlistat

Comparison: Fasnall is unique among fatty acid synthase inhibitors due to its selective targeting of co-factor binding sites and its ability to induce apoptosis through the accumulation of specific lipid species. Unlike other inhibitors, this compound does not reproduce neurological side effects in animal models, making it a promising candidate for therapeutic applications .

This compound’s distinct mechanism of action and favorable safety profile highlight its potential as a valuable tool in cancer research and therapy.

特性

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXRMURGJRAOCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

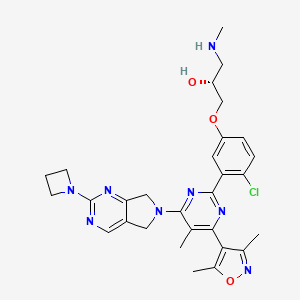

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)